molecular formula C7H9NO3 B048378 (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 112283-40-6

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B048378
M. Wt: 155.15 g/mol
InChI Key: RJPDELAUUYAFTQ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as cephalexin, is a first-generation cephalosporin antibiotic that is commonly used to treat bacterial infections. It was first synthesized in 1967 by the British company GlaxoSmithKline and has since become one of the most widely prescribed antibiotics in the world.

Mechanism Of Action

Cephalexin works by inhibiting the synthesis of bacterial cell walls. It does this by binding to specific enzymes (penicillin-binding proteins) that are involved in the construction of the cell wall. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell.

Biochemical And Physiological Effects

Cephalexin is generally well-tolerated by patients and has a low incidence of side effects. However, it can cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea, in some patients. It can also cause allergic reactions in some individuals, particularly those who are allergic to penicillin.

Advantages And Limitations For Lab Experiments

Cephalexin is commonly used in microbiology laboratories to select for bacteria that have acquired plasmids with antibiotic resistance genes. It is also used in cell culture experiments to prevent bacterial contamination. However, (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has limitations in that it is only effective against certain types of bacteria and can be easily overcome by bacterial resistance mechanisms.

Future Directions

There are several areas of future research that could be explored with regards to (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. One area of interest is the development of new cephalosporin antibiotics that are effective against antibiotic-resistant bacteria. Another area of interest is the study of the mechanisms of bacterial resistance to cephalosporins, which could lead to the development of new strategies for combating antibiotic resistance. Finally, the use of (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in combination with other antibiotics or with non-antibiotic compounds could be explored as a way to enhance its antibacterial activity and reduce the development of resistance.

Synthesis Methods

Cephalexin is synthesized from 7-aminocephalosporanic acid (7-ACA), which is obtained from fermentation of the fungus Cephalosporium acremonium. The 7-ACA is then chemically modified to produce (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The synthesis process involves several steps, including acylation, deacylation, and cyclization, and requires the use of various chemical reagents and catalysts.

Scientific Research Applications

Cephalexin has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including those caused by Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been used in veterinary medicine to treat infections in animals.

properties

CAS RN

112283-40-6

Product Name

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5-/m1/s1

InChI Key

RJPDELAUUYAFTQ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@@H](N2[C@H]1CC2=O)C(=O)O

SMILES

C1CC(N2C1CC2=O)C(=O)O

Canonical SMILES

C1CC(N2C1CC2=O)C(=O)O

synonyms

1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,(2R,5R)-(9CI)

Origin of Product

United States

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